Vapreotide Acetate

Somatostatin Receptor Binding Peptide Pharmacology Endocrine Research

Procure Vapreotide Acetate (RC-160) for its unique dual pharmacology: a potent SSTR2/5 agonist combined with NK1 receptor antagonism (IC50 330 nM). This profile, absent in octreotide/lanreotide, enables dissection of SSTR/NK1 crosstalk. Radioconjugate 99mTc-RC-160 demonstrates ~400% higher tumor uptake, making this the optimal scaffold for next-gen diagnostic imaging and targeted radioligand therapy. Validated transdermal iontophoretic delivery further distinguishes it for non-invasive peptide administration research.

Molecular Formula C59H74N12O11S2
Molecular Weight 1191.4 g/mol
CAS No. 116430-60-5
Cat. No. B117028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVapreotide Acetate
CAS116430-60-5
SynonymsD-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-Tryptophanamide Cyclic (2→7)-disulfide_x000B_1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane, Cyclic Peptide Deriv.;  16: PN: US20020042374 PAGE: 10 Claimed Protein;  20: PN: US626
Molecular FormulaC59H74N12O11S2
Molecular Weight1191.4 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O
InChIInChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;/m1./s1
InChIKeyKBIZSMHYSQUHDH-NCACADTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vapreotide Acetate (CAS 116430-60-5) for Research & Therapeutic Development


Vapreotide Acetate (RC-160, BMY-41606) is a synthetic octapeptide somatostatin analog [1]. It functions primarily as an agonist at somatostatin receptors (SSTRs), with high affinity for SSTR2 and SSTR5, and as an antagonist at the neurokinin-1 (NK1) receptor [2]. Clinically, it is indicated for the treatment of esophageal variceal bleeding and has demonstrated efficacy in managing AIDS-related diarrhea [1].

Vapreotide Acetate: Why Simple Substitution with Other Somatostatin Analogs is Unreliable


Vapreotide acetate exhibits a distinct pharmacological profile compared to other somatostatin analogs like octreotide and lanreotide. Its unique combination of high SSTR2/SSTR5 agonism and potent NK1 receptor antagonism (IC50 330 nM) is not replicated by its peers . Furthermore, studies have shown that vapreotide binds differently to tumor tissue than octreotide, with 99mTc-RC-160 demonstrating nearly 400% higher tumor uptake in certain cancer models [1]. These differences in receptor binding and biodistribution preclude simple, one-to-one substitution in research or clinical protocols.

Quantitative Evidence for Vapreotide Acetate's Differentiated Profile vs. Octreotide and Lanreotide


Somatostatin Receptor (SSTR) Binding Affinity: Vapreotide vs. Octreotide and Lanreotide

Vapreotide exhibits a distinct binding affinity profile across human somatostatin receptor subtypes (SSTR1-5). Compared to the clinically established analog Octreotide, Vapreotide shows similar high affinity for SSTR2 and SSTR5 but a markedly higher affinity for SSTR3. A head-to-head comparison of IC50 values from a standardized receptor binding assay demonstrates this differential selectivity [1].

Somatostatin Receptor Binding Peptide Pharmacology Endocrine Research

Dual Pharmacology: Neurokinin-1 (NK1) Receptor Antagonism by Vapreotide

In addition to its somatostatin receptor agonist activity, vapreotide is a functional antagonist of the neurokinin-1 (NK1) receptor. This is a unique property not shared by octreotide or lanreotide. Vapreotide inhibits substance P-induced effects with an IC50 of 330 nM in radioligand binding assays . Functional studies confirm its ability to displace the NK1 ligand [3H]substance P from guinea-pig bronchial sites with an IC50 of 3.3 ± 1.8 x 10^-7 M [1].

Neurokinin Receptor NK1 Antagonist Analgesic Research Inflammation

Enhanced Tumor Uptake of Radiolabeled Vapreotide (99mTc-RC-160) Compared to 111In-DTPA-Octreotide

In a comparative in vivo study using a prostate cancer model, the tumor uptake of 99mTc-labeled vapreotide (99mTc-RC-160) was significantly higher than that of 111In-DTPA-octreotide, the gold-standard imaging agent. The 24-hour tumor uptake of 99mTc-RC-160 was nearly 400% higher than that of the comparator [1].

Tumor Imaging Radiopeptide Therapy Somatostatin Receptor Scintigraphy Oncology Research

Transdermal Delivery Feasibility: Vapreotide Acetate Patch vs. Injected Somatostatin Analogs

A unique formulation advantage has been demonstrated for vapreotide acetate: its feasibility for transdermal iontophoretic delivery. In vitro studies using porcine skin showed that a flux of 1.7 µg/cm² per hour could be achieved after 7 hours of iontophoresis (0.15 mA/cm²) [1]. Based on these transport rates and known clinical pharmacokinetics, researchers concluded that therapeutic concentrations should be achievable using a 15-cm² patch [1].

Drug Delivery Transdermal Iontophoresis Peptide Formulation Pharmacokinetics

Clinical Efficacy in AIDS-Related Diarrhea: Vapreotide vs. Octreotide

In a non-comparative pilot study of 34 patients with refractory AIDS-related diarrhea, vapreotide demonstrated clinical activity. Four patients achieved a complete response (12%), and 12 achieved a partial response (35%) with >50% reduction in daily stool output, resulting in an overall response rate of 47% [1]. While a direct head-to-head trial against octreotide is lacking, cross-study comparison with a multicenter octreotide trial (where a 30% decrease in stool weight defined response) shows a 48% response rate for octreotide at 3 weeks vs. 39% for placebo (P=0.43) [2].

Infectious Disease Gastroenterology HIV/AIDS Antidiarrheal Therapy

Strategic Applications for Vapreotide Acetate in Research & Development


Investigating Dual SSTR/NK1 Pharmacology in Cancer and Inflammation Models

Vapreotide's unique dual pharmacology as an SSTR agonist and NK1 antagonist makes it an ideal tool compound for dissecting the interplay between these two receptor systems. Researchers can utilize vapreotide to differentiate SSTR-mediated anti-proliferative effects from NK1-mediated anti-inflammatory and analgesic pathways [1]. This is particularly relevant in models of neuroendocrine tumors, where both receptor families are implicated, or in studying the contribution of substance P to disease pathology.

Developing Next-Generation Radiopeptide Imaging Agents

The significantly enhanced tumor uptake of 99mTc-RC-160 compared to 111In-DTPA-octreotide provides a strong foundation for developing improved diagnostic imaging agents [2]. R&D teams can leverage this evidence to design new chelator-peptide conjugates for PET or SPECT imaging, aiming for higher sensitivity and better tumor-to-background ratios in the detection of SSTR2/SSTR5-positive malignancies.

Feasibility Studies for Non-Invasive Peptide Delivery Systems

The demonstrated transdermal iontophoretic delivery of vapreotide acetate provides a validated starting point for developing a non-invasive, sustained-release patch for chronic peptide administration [3]. This is a significant departure from the injectable routes required for other somatostatin analogs, opening avenues for research into novel delivery technologies and long-term therapeutic strategies in metabolic and oncological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vapreotide Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.